molecular formula C6H8N2O B591330 6,7-Dihydro-2H-pyrrolo[1,2-a]imidazol-3(5H)-one CAS No. 127725-83-1

6,7-Dihydro-2H-pyrrolo[1,2-a]imidazol-3(5H)-one

Cat. No.: B591330
CAS No.: 127725-83-1
M. Wt: 124.143
InChI Key: KKUDDCLEBQMGSX-UHFFFAOYSA-N
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Description

6,7-Dihydro-2H-pyrrolo[1,2-a]imidazol-3(5H)-one is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications in various fields. This compound is characterized by a fused ring system consisting of a pyrrole and an imidazole ring, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dihydro-2H-pyrrolo[1,2-a]imidazol-3(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrrole with an appropriate aldehyde or ketone, followed by cyclization under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalyst, can significantly influence the yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and cost-effectiveness. These methods often employ continuous flow reactors and advanced purification techniques to achieve large-scale production while maintaining the desired quality standards .

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydro-2H-pyrrolo[1,2-a]imidazol-3(5H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

6,7-Dihydro-2H-pyrrolo[1,2-a]imidazol-3(5H)-one has found applications in several scientific research areas:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: This compound is used in the study of enzyme inhibitors and receptor modulators.

    Medicine: It has potential therapeutic applications, particularly in the development of anticancer and antimicrobial agents.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6,7-Dihydro-2H-pyrrolo[1,2-a]imidazol-3(5H)-one involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of DNA synthesis, disruption of cellular signaling, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Dihydro-2H-pyrrolo[1,2-a]imidazol-3(5H)-one is unique due to its specific ring fusion and the presence of a carbonyl group, which imparts distinct reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

2,5,6,7-tetrahydropyrrolo[1,2-a]imidazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c9-6-4-7-5-2-1-3-8(5)6/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKUDDCLEBQMGSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NCC(=O)N2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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